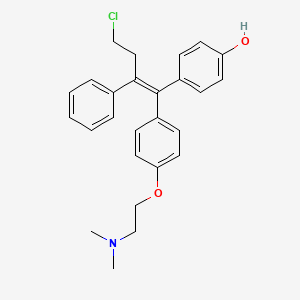

4-Hydroxytoremifene

Description

Propriétés

IUPAC Name |

4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUCUUXSMIJSEB-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043030 | |

| Record name | 4-Hydroxytoremifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110503-62-3 | |

| Record name | 4-Hydroxytoremifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110503-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxytoremifene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110503623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxytoremifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYTOREMIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTW99894I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydroxytoremifene: An In-depth Technical Guide on Estrogen Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytoremifene is a key active metabolite of toremifene (B109984), a selective estrogen receptor modulator (SERM) utilized in the treatment of estrogen receptor-positive breast cancer. Its therapeutic efficacy is intrinsically linked to its interaction with estrogen receptors alpha (ERα) and beta (ERβ). This technical guide provides a comprehensive analysis of the binding affinity and kinetics of this compound to these receptors, offering detailed experimental protocols and visual representations of the underlying molecular interactions.

Quantitative Analysis of Estrogen Receptor Binding Affinity

The binding affinity of this compound and its parent compound, toremifene, to estrogen receptors has been a subject of significant research. This compound demonstrates a notably higher binding affinity for the estrogen receptor compared to toremifene itself[1][2]. The following tables summarize the available quantitative data, providing a comparative perspective with estradiol, the natural ligand for estrogen receptors.

Table 1: Competitive Binding Affinities of Toremifene and its Metabolites to Rat Uterine Estrogen Receptor

| Compound | Relative Binding Affinity (RBA, %) (Estradiol = 100%) |

| Estradiol | 100 |

| Toremifene | 2.7 |

| This compound | 105 |

| N-desmethyltoremifene | 1.8 |

| Deaminohydroxytoremifene | 0.6 |

Data sourced from studies on rat uterine cytosol, which contains a mixture of ERα and ERβ.

Table 2: Dissociation Constants (Kd) for Toremifene and Metabolites from Rat Uterine Estrogen Receptor

| Compound | Dissociation Constant (Kd) (nM) |

| Estradiol | 0.14 |

| Toremifene | 5.2 |

| This compound | 0.17 |

| N-desmethyltoremifene | 7.8 |

| Deaminohydroxytoremifene | 23.3 |

Lower Kd values indicate higher binding affinity.

Due to the structural similarity between this compound and the well-studied tamoxifen (B1202) metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), data for 4-OHT is often used as a surrogate to infer the behavior of this compound. 4-OHT is known to bind to the estrogen receptor with an affinity equal to or greater than that of estradiol[3].

Estrogen Receptor Signaling Pathway

The mechanism of action of this compound involves its competitive binding to estrogen receptors, primarily ERα and ERβ. This interaction prevents the binding of estradiol, the natural estrogen, and modulates the transcriptional activity of estrogen-responsive genes.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Toremifene to 4-Hydroxytoremifene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of toremifene (B109984), with a specific focus on its conversion to the active metabolite, 4-hydroxytoremifene. The document details the enzymatic pathways, experimental protocols for studying this biotransformation, and available quantitative data.

Introduction

Toremifene is a selective estrogen receptor modulator (SERM) utilized in the treatment of advanced breast cancer in postmenopausal women. Its pharmacological activity is, in part, attributed to its metabolites, among which this compound is of significant interest due to its potent antiestrogenic effects. Understanding the in vitro metabolism of toremifene is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response.

The primary route of toremifene metabolism is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. This guide focuses on the 4-hydroxylation pathway, a key activation step in the biotransformation of toremifene.

Enzymatic Pathways of Toremifene 4-Hydroxylation

The conversion of toremifene to this compound is primarily mediated by the cytochrome P450 3A subfamily, with CYP3A4 being the major contributing enzyme in human liver microsomes. This is a key distinction from the structurally similar SERM, tamoxifen, for which CYP2D6 plays a more critical role in the formation of its hydroxylated active metabolites. While other CYP isoforms may have minor roles, the 4-hydroxylation of toremifene is predominantly a CYP3A4-driven process.

Following its formation, this compound can undergo further phase II metabolism, primarily through sulfation, which is catalyzed by sulfotransferase (SULT) enzymes, particularly SULT1A1 and SULT1E1.

Signaling Pathway Diagram

Caption: Metabolic pathway of toremifene to this compound and its subsequent sulfation.

Quantitative Data

While extensive research has established the central role of CYP3A4 in toremifene metabolism, specific enzyme kinetic parameters (Km and Vmax) for the 4-hydroxylation of toremifene were not available in the reviewed literature. However, kinetic data for the subsequent sulfation of this compound have been determined.

Table 1: Enzyme Kinetics of this compound Sulfation by Recombinant Human SULT Isoforms

| Enzyme Isoform | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) |

| SULT1A1 | 2.6 | 8.5 |

| SULT1E1 | 6.4 | 5.5 |

Experimental Protocols

The following sections describe detailed methodologies for conducting in vitro metabolism studies of toremifene to this compound.

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to determine the formation of this compound from toremifene using a pool of human liver microsomes.

4.1.1 Materials and Reagents

-

Toremifene

-

This compound (as a reference standard)

-

Pooled Human Liver Microsomes (HLM)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (B52724) (HPLC grade)

-

Internal standard for analytical quantification

4.1.2 Incubation Procedure

-

Prepare a stock solution of toremifene in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture is minimal (typically ≤ 1%).

-

In a microcentrifuge tube, pre-incubate HLM (e.g., 0.2-0.5 mg/mL final protein concentration) in potassium phosphate buffer with MgCl2 at 37°C for 5 minutes.

-

Add toremifene to the incubation mixture at various concentrations to determine enzyme kinetics.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture and centrifuge to precipitate the microsomal proteins.

-

Transfer the supernatant to a new tube for analysis.

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

The quantification of this compound is typically performed using a validated HPLC-MS/MS method.

4.2.1 Typical HPLC-MS/MS Parameters

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of toremifene, this compound, and the internal standard. Specific precursor-to-product ion transitions should be optimized for each analyte.

Experimental Workflow Diagram

The Pharmacokinetic Profile and Bioavailability of 4-Hydroxytoremifene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of 4-hydroxytoremifene, a principal active metabolite of the selective estrogen receptor modulator (SERM), toremifene (B109984). This document synthesizes available data on the absorption, distribution, metabolism, and excretion of this compound, supported by detailed experimental methodologies and visual representations of key pathways and workflows.

Introduction

Toremifene is a chlorinated derivative of tamoxifen (B1202) used in the treatment of advanced breast cancer in postmenopausal women.[1] Its therapeutic efficacy is, in part, attributed to its active metabolites, among which this compound is of significant interest due to its high affinity for the estrogen receptor. A thorough understanding of the pharmacokinetic properties of this metabolite is crucial for optimizing therapeutic strategies and for the development of novel drug delivery systems. While the oral bioavailability of the parent drug, toremifene, is estimated to be high at approximately 100%, specific data on the absolute bioavailability of this compound remains to be fully elucidated in the public domain.[2][3]

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several clinical studies. The following tables summarize the key quantitative data available for both toremifene and its 4-hydroxy metabolite.

Table 1: Pharmacokinetic Parameters of Toremifene in Humans

| Parameter | Value | Reference |

| Oral Bioavailability | ~100% | [2] |

| Time to Peak Concentration (Tmax) | 1.5 - 4.5 hours | [4] |

| Terminal Elimination Half-life (t½) | ~5 days | |

| Protein Binding | >99% | |

| Primary Route of Elimination | Feces |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Terminal Elimination Half-life (t½) | ~5 days | |

| Plasma Concentration | Detectable primarily at high doses of toremifene (200 and 400 mg/day) | |

| Steady-State | Achieved within 4 weeks of continuous toremifene administration |

Metabolism and Bioavailability of this compound

Metabolic Pathway

The biotransformation of toremifene to this compound is a critical step in its mechanism of action. This hydroxylation reaction is catalyzed by cytochrome P450 enzymes in the liver. The resulting this compound is a potent antiestrogen. Subsequently, this compound can undergo further metabolism, including sulfation, which is a phase II detoxification reaction that increases water solubility and facilitates excretion.

Metabolic pathway of toremifene to this compound and its subsequent sulfation.

Bioavailability

The absolute bioavailability of orally administered this compound has not been explicitly reported. However, the high oral bioavailability of the parent drug, toremifene, suggests efficient absorption from the gastrointestinal tract. The bioavailability of this compound is therefore primarily dependent on the extent of its formation from toremifene following oral administration. Plasma concentrations of this compound are notably lower than the parent drug and are only consistently detectable at higher doses of toremifene, indicating that its formation may be a limiting factor in its systemic exposure.

Experimental Protocols

The determination of pharmacokinetic parameters for this compound involves robust analytical methodologies. Below are generalized protocols based on cited literature for key experiments.

Quantification of this compound in Human Plasma

A common method for the quantitative analysis of this compound in plasma samples is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

General workflow for the quantification of this compound in human plasma.

Methodological Details:

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation using a solvent like acetonitrile (B52724). After centrifugation, the supernatant is transferred, evaporated to dryness, and reconstituted in the mobile phase.

-

Chromatographic Separation: A reverse-phase C18 column is commonly used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is employed to achieve optimal separation.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

In Vitro Metabolism Studies

To investigate the metabolic pathways of toremifene, in vitro studies using human liver microsomes are often conducted.

Protocol Outline:

-

Incubation: Toremifene is incubated with human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., cold acetonitrile).

-

Sample Processing: The samples are centrifuged to pellet the microsomal proteins.

-

Analysis: The supernatant is analyzed by HPLC-MS/MS to identify and quantify the formation of metabolites, including this compound.

Conclusion

This compound is a pharmacologically important metabolite of toremifene with a terminal elimination half-life of approximately 5 days. Its formation is a result of hepatic metabolism, and its plasma concentrations are dose-dependent, becoming more readily detectable at higher doses of the parent drug. While the oral bioavailability of toremifene is high, specific data on the absolute bioavailability and the quantitative rate of conversion to this compound are not well-defined in the available literature. Further research, potentially including human mass balance studies with radiolabeled toremifene, would be invaluable to fully characterize the disposition of this key active metabolite and to further refine its therapeutic application. The experimental protocols outlined in this guide provide a foundation for such future investigations.

References

4-Hydroxytoremifene: A Technical Deep Dive into a Novel Selective Estrogen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytoremifene (4-OHT), an active metabolite of the selective estrogen receptor modulator (SERM) toremifene (B109984), is a nonsteroidal triphenylethylene (B188826) compound that exhibits a complex profile of estrogen receptor agonism and antagonism. This tissue-selective activity positions it as a compound of significant interest in the fields of oncology and endocrinology. As with other SERMs, the therapeutic potential of this compound lies in its ability to elicit beneficial estrogenic effects in certain tissues, such as bone, while antagonizing estrogen's proliferative effects in others, like the breast. This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action.

Core Concepts: The SERM Mechanism of Action

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs), specifically ERα and ERβ. Unlike pure agonists or antagonists, SERMs induce distinct conformational changes in the ER upon binding. This altered receptor conformation dictates the recruitment of a specific repertoire of co-regulator proteins—co-activators or co-repressors—to the receptor-DNA complex. The tissue-specific expression of these co-regulators is a key determinant of whether a SERM will exert an estrogenic (agonist) or anti-estrogenic (antagonist) effect in a particular cell type. For instance, in breast tissue, an ideal SERM would promote the recruitment of co-repressors to inhibit the transcription of estrogen-responsive genes that drive cell proliferation. Conversely, in bone tissue, the same SERM would ideally recruit co-activators to mimic the bone-protective effects of estrogen.

Pharmacological Profile of this compound

Binding Affinity for Estrogen Receptors

| Compound | Relative Binding Affinity for ERα (Estradiol = 100%) | Fold Difference vs. Parent Compound |

| Tamoxifen (B1202) | ~7% | - |

| 4-Hydroxytamoxifen (B85900) | ~178% | ~25-fold higher |

Data compiled from multiple sources indicating a significantly higher affinity of 4-hydroxytamoxifen for the estrogen receptor.

In Vitro Efficacy: Antagonist and Agonist Effects

In vitro studies are crucial for characterizing the agonist and antagonist properties of SERMs in a cell-type-specific context.

Antagonist Activity in Breast Cancer Cells:

Studies have shown that toremifene and its metabolites, including this compound, can inhibit the proliferation of estrogen receptor-positive breast cancer cell lines such as MCF-7, ZR 75.1, T47D, and 734B. Interestingly, these compounds exhibit a biphasic effect, with high concentrations (e.g., 10⁻⁶ M) being inhibitory and lower concentrations (10⁻⁷ M, 10⁻⁸ M) potentially being stimulatory. This highlights the importance of dose-response studies in evaluating SERM activity.

| Cell Line | Compound | IC50 (µM) |

| MCF-7 | 4-Hydroxytamoxifen | ~0.029 |

| MCF-7 | Tamoxifen | ~0.79 |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data indicates that 4-hydroxytamoxifen is significantly more potent than tamoxifen in inhibiting the growth of MCF-7 cells.

Agonist Activity in Bone and Uterine Models:

The in vivo effects of the parent drug, toremifene, provide insights into the likely tissue-specific actions of this compound. In ovariectomized rat models, toremifene has been shown to prevent bone loss, indicating an estrogenic effect on bone. Conversely, it exhibits antagonistic properties in the uterus, reversing the uterotrophic effects of estradiol.

Pharmacokinetics

The pharmacokinetic profile of this compound is primarily understood in the context of its formation from the parent drug, toremifene. In a phase I study involving patients with advanced breast cancer, plasma concentrations of this compound were detectable at high daily doses of toremifene (200 and 400 mg). The terminal elimination half-life of this compound was found to be approximately 5.0 days, similar to that of toremifene itself.

| Parameter | Value |

| Terminal Elimination Half-life (t½) | ~5.0 days |

Pharmacokinetic data for this compound as a metabolite of toremifene.

Signaling Pathways and Molecular Interactions

The tissue-selective actions of this compound are orchestrated at the molecular level through the differential recruitment of co-activ

The Dawn of a Targeted Therapy: Unraveling the Discovery and Early Development of 4-Hydroxytoremifene

A deep dive into the foundational science of a pivotal selective estrogen receptor modulator, this technical guide illuminates the discovery, synthesis, preclinical evaluation, and early clinical insights into 4-Hydroxytoremifene. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core data, experimental methodologies, and biological pathways that defined the nascent stages of this significant therapeutic agent.

Introduction

This compound, the active metabolite of the selective estrogen receptor modulator (SERM) toremifene, represents a key advancement in the targeted therapy of estrogen receptor-positive (ER+) breast cancer. Its development emerged from the foundational understanding of hormonal manipulation in cancer treatment, building upon the legacy of tamoxifen. This guide meticulously chronicles the scientific journey of this compound, from its chemical conception to its initial characterization as a potent antiestrogenic compound.

Discovery and Synthesis

The genesis of this compound is intrinsically linked to the clinical development of its parent compound, toremifene. Toremifene was designed as a chlorinated analog of tamoxifen, with the intent to modify its metabolic profile and potentially reduce the formation of DNA adducts. The critical realization that the hydroxylated metabolites of these triphenylethylene (B188826) antiestrogens are the primary mediators of their potent antiestrogenic activity spurred the investigation into this compound.

A pivotal moment in the early development of this compound was the establishment of a highly stereoselective synthesis method. Researchers achieved the synthesis of the biologically more active (Z)-isomer of this compound through a McMurry reaction, a titanium-mediated reductive coupling of two ketone precursors.

Experimental Protocol: Stereoselective Synthesis of (Z)-4-Hydroxytoremifene via McMurry Reaction

This protocol is based on the principles of the McMurry reaction for the synthesis of tri- and tetra-arylethylenes.

Materials:

-

Titanium tetrachloride (TiCl4)

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ketone precursors

-

1,8-bis(dimethylamino)naphthalene (B140697) (proton sponge)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), a solution of titanium tetrachloride in anhydrous THF is prepared. To this solution, a 1.0 M solution of LiAlH4 in ether is added dropwise. The resulting mixture is heated to reflux for a defined period (e.g., 20 minutes) to generate the low-valent titanium species.

-

Coupling Reaction: A pre-mixed solution of the two ketone precursors and 1,8-bis(dimethylamino)naphthalene in anhydrous THF is added dropwise to the refluxing solution of the low-valent titanium reagent.

-

Reaction Completion and Work-up: The reaction mixture is refluxed for an additional period (e.g., 5 hours). After cooling, the reaction is quenched, and the product is extracted using an organic solvent.

-

Purification: The crude product is purified using techniques such as column chromatography to isolate the (Z)-4-hydroxytoremifene.

Preclinical Development

The preclinical evaluation of this compound was crucial in establishing its biological activity and mechanism of action. These studies primarily focused on its interaction with the estrogen receptor and its effects on the proliferation of ER+ breast cancer cells. Due to the close structural and functional similarity, data from its well-characterized analog, 4-hydroxytamoxifen, is often used as a reference point.

In Vitro Studies

Estrogen Receptor Binding Affinity:

The cornerstone of this compound's mechanism is its high binding affinity for the estrogen receptor. Competitive radioligand binding assays are employed to quantify this interaction. In these assays, the ability of this compound to displace a radiolabeled estrogen, such as [3H]-estradiol, from the receptor is measured. The results are typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). For the closely related 4-hydroxytamoxifen, these values demonstrate a high affinity, often comparable to or even exceeding that of estradiol.

Table 1: Estrogen Receptor Binding Affinity Data (for 4-Hydroxytamoxifen as a surrogate)

| Parameter | Value (nM) | Receptor

A Technical Guide to Elucidating the Cellular Journey of 4-Hydroxytoremifene: Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxytoremifene, an active metabolite of the selective estrogen receptor modulator (SERM) toremifene, plays a crucial role in the therapeutic efficacy of its parent compound. Understanding its cellular uptake, intracellular transport, and subcellular distribution is paramount for optimizing drug delivery, predicting therapeutic response, and elucidating mechanisms of action and resistance. This technical guide provides a comprehensive overview of the methodologies required to investigate the cellular pharmacokinetics of this compound. While specific quantitative data on the cellular accumulation and distribution of this compound are not extensively available in publicly accessible literature, this document furnishes researchers with the necessary experimental protocols and theoretical frameworks to conduct such investigations. Detailed protocols for cellular uptake assays, subcellular fractionation, and quantitative analysis are provided, alongside illustrative diagrams to guide experimental design and data interpretation.

Introduction

Toremifene is a non-steroidal selective estrogen receptor modulator (SERM) utilized in the treatment and prevention of estrogen receptor-positive breast cancer. Its pharmacological activity is, in significant part, attributable to its active metabolites, among which this compound exhibits high affinity for the estrogen receptor. The journey of this compound from the extracellular space to its intracellular targets is a critical determinant of its therapeutic effect. This guide outlines the key experimental approaches to dissect and quantify this journey.

Theoretical Framework: Mechanisms of Cellular Drug Transport

The passage of this compound across the cell membrane and its subsequent localization within subcellular compartments are governed by a combination of passive and active transport mechanisms.

-

Passive Diffusion: As a relatively lipophilic molecule, this compound may cross the plasma membrane via simple diffusion, driven by its concentration gradient.

-

Facilitated Diffusion: Membrane transporter proteins may facilitate the movement of this compound across the membrane, also down its concentration gradient.

-

Active Transport: Influx and efflux transporters, such as those from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, could actively move this compound into or out of the cell, a process requiring energy. The potential for efflux is a critical consideration in the context of drug resistance.

Once inside the cell, this compound can be metabolized, bind to its target receptors (primarily in the nucleus), or sequestered in various organelles.

Conceptual overview of this compound cellular transport.

Quantitative Data on this compound Metabolism

While direct measurements of intracellular concentrations are sparse, studies on the metabolism of this compound provide indirect evidence of its cellular uptake. The primary metabolic pathway for this compound is sulfation, catalyzed by sulfotransferase enzymes (SULTs), predominantly occurring in the cytosol.

| Enzyme | Apparent Km (μM) | Vmax (nmol/min/mg protein) |

| SULT1A1 | 2.6 | 8.5 |

| SULT1E1 | 6.4 | 5.5 |

| Table 1: Kinetic parameters for the sulfation of this compound by recombinant human SULT enzymes. |

Experimental Protocols

Cell Culture

-

Cell Lines: Estrogen receptor-positive breast cancer cell lines (e.g., MCF-7, T-47D) are appropriate models.

-

Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments investigating estrogen-dependent effects, phenol (B47542) red-free medium and charcoal-stripped FBS should be used.

Cellular Uptake Assay

This protocol aims to quantify the total intracellular accumulation of this compound over time.

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment.

-

Treatment:

-

Aspirate the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add medium containing the desired concentration of this compound (e.g., 1 µM). Include a vehicle control (e.g., DMSO).

-

Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Cell Lysis:

-

At each time point, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove extracellular drug.

-

Add a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 15 minutes.

-

Scrape the cells and collect the lysate.

-

-

Quantification:

-

Determine the protein concentration of the cell lysate using a BCA assay.

-

Analyze the concentration of this compound in the lysate using LC-MS/MS (see section 4.4).

-

Normalize the amount of this compound to the total protein content (e.g., ng of drug/mg of protein).

-

Workflow for a cellular uptake assay of this compound.

Subcellular Fractionation

This protocol separates the major organelles to determine the distribution of this compound within the cell.

-

Cell Treatment and Harvesting:

-

Treat a larger quantity of cells (e.g., in 150 mm dishes) with this compound for a predetermined time.

-

Wash the cells with ice-cold PBS and harvest by scraping.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.

-

-

Homogenization:

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains the mitochondria.

-

Microsomal Fraction: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The pellet contains the microsomes (endoplasmic reticulum).

-

Cytosolic Fraction: The resulting supernatant is the cytosolic fraction.

-

-

Fraction Purity Assessment:

-

Perform Western blotting on each fraction using antibodies against marker proteins for each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for microsomes, and GAPDH for cytosol).

-

-

Quantification:

-

Extract this compound from each fraction and quantify using LC-MS/MS.

-

Normalize the amount of drug to the protein content of each fraction.

-

Subcellular fractionation by differential centrifugation.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and specificity required for the quantification of this compound in complex biological matrices.

-

Sample Preparation:

-

Protein Precipitation: Add three volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated this compound) to the cell lysate or subcellular fraction.

-

Vortex and centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion

The experimental framework detailed in this guide provides a robust starting point for researchers aiming to elucidate the cellular uptake and subcellular distribution of this compound. While the existing literature lacks specific quantitative data in this area, the application of these established methodologies will undoubtedly yield valuable insights into the cellular pharmacology of this important therapeutic agent. Such studies are essential for a more complete understanding of its mechanism of action and for the development of strategies to overcome potential drug resistance.

The Impact of 4-Hydroxytoremifene on Gene Expression in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxytoremifene, the principal active metabolite of the selective estrogen receptor modulator (SERM) toremifene (B109984), is a key driver of its therapeutic effects in hormone receptor-positive cancers. This document provides a comprehensive technical overview of the effects of this compound on gene expression in cancer cells. It amalgamates data on gene regulation, details common experimental methodologies, and visualizes the core signaling pathways influenced by this compound. The information presented is intended to serve as a resource for researchers and professionals in oncology and drug development, facilitating a deeper understanding of this compound's mechanisms of action and informing future research and therapeutic strategies.

Introduction

Toremifene is a chlorinated derivative of tamoxifen, another widely used SERM for the treatment of estrogen receptor (ER)-positive breast cancer. Its clinical activity is largely attributed to its active metabolites, with this compound being the most potent. This metabolite exerts its effects primarily by binding to estrogen receptors, leading to a cascade of molecular events that alter gene expression, ultimately impacting cell proliferation, survival, and apoptosis. Understanding the specific gene expression signatures modulated by this compound is crucial for elucidating its mechanisms of action, identifying biomarkers of response, and developing novel combination therapies. This guide summarizes the known effects of this compound on the transcriptome of cancer cells, with a focus on breast cancer, and provides detailed protocols for studying these effects.

Data Presentation: Gene Expression Changes Induced by this compound

The following tables summarize the reported changes in the expression of key genes in cancer cells following treatment with this compound or its parent compound, toremifene. The data is compiled from various studies and is presented to illustrate the primary pathways affected.

Table 1: Modulation of Apoptosis-Related Genes

| Gene | Official Symbol | Function | Cancer Cell Line(s) | Observed Effect of this compound/Toremifene | Reference(s) |

| B-cell lymphoma 2 | BCL2 | Apoptosis inhibitor | Rat Mammary Adenocarcinoma | Downregulation | [1] |

| Tumor protein p53 | TP53 | Tumor suppressor, apoptosis regulator | Rat Mammary Adenocarcinoma | Altered expression | [1] |

| Testosterone-repressed prostate message 2 | TRPM-2 (Clusterin) | Associated with apoptosis | MCF-7, DMBA-induced rat mammary carcinoma | Upregulation | [2][3] |

| Transforming growth factor beta 1 | TGFB1 | Tumor suppressor/promoter, apoptosis | MCF-7 | Upregulation | [2] |

Table 2: Regulation of Cell Cycle and Proliferation-Associated Genes

| Gene | Official Symbol | Function | Cancer Cell Line(s) | Observed Effect of this compound/Toremifene | Reference(s) |

| pS2 (Trefoil factor 1) | TFF1 | Estrogen-regulated protein, role in proliferation | MCF-7 | Downregulation | |

| Epidermal growth factor receptor | EGFR | Promotes cell proliferation | ZR-75-1 | Upregulation in tamoxifen-resistant variants | |

| HER2/neu (erb-b2) | ERBB2 | Promotes cell proliferation | ZR-75-1 | Upregulation in estrogen-independent variants |

Table 3: Impact on Estrogen Receptor Signaling Genes

| Gene | Official Symbol | Function | Cancer Cell Line(s) | Observed Effect of this compound/Toremifene | Reference(s) |

| Estrogen Receptor Alpha | ESR1 | Primary target of this compound | ZR-75-1 | Downregulation in estrogen-independent variants | |

| Progesterone Receptor | PGR | Estrogen-regulated gene | ZR-75-1 | Downregulation in estrogen-independent variants |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on gene expression.

Cell Culture and Treatment

-

Cell Lines:

-

MCF-7 (ER-positive human breast adenocarcinoma cell line)

-

ZR-75-1 (ER-positive human breast ductal carcinoma cell line)

-

-

Culture Medium:

-

For routine maintenance: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

For hormone-deprivation experiments: Phenol (B47542) red-free RPMI-1640/DMEM with 10% charcoal-stripped FBS.

-

-

Treatment with this compound:

-

Seed cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.

-

For hormone-deprivation studies, replace the maintenance medium with phenol red-free medium containing charcoal-stripped FBS for 24-48 hours prior to treatment.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Dilute the stock solution in the appropriate culture medium to the desired final concentrations (e.g., 10⁻⁸ M to 10⁻⁶ M).

-

Replace the medium in the cell culture vessels with the this compound-containing medium.

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.

-

RNA Isolation

-

Reagents and Materials:

-

TRIzol reagent or a commercial RNA isolation kit.

-

Isopropyl alcohol

-

75% Ethanol (B145695) (in RNase-free water)

-

RNase-free water

-

Microcentrifuge tubes

-

-

Protocol using TRIzol:

-

Aspirate the culture medium from the cells.

-

Add 1 mL of TRIzol reagent directly to the culture dish (for a 10 cm dish) and lyse the cells by pipetting.

-

Transfer the homogenate to a microcentrifuge tube.

-

Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

-

Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.

-

Incubate at room temperature for 2-3 minutes.

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

-

Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

-

Transfer the aqueous phase to a fresh tube.

-

Precipitate the RNA from the aqueous phase by mixing with isopropyl alcohol. Use 0.5 mL of isopropyl alcohol per 1 mL of TRIzol reagent used for the initial homogenization.

-

Incubate samples at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.

-

Remove the supernatant. Wash the RNA pellet once with 75% ethanol, adding at least 1 mL of 75% ethanol per 1 mL of TRIzol reagent used for the initial homogenization.

-

Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.

-

Dissolve the RNA in RNase-free water by passing the solution a few times through a pipette tip and incubating for 10-15 minutes at 55-60°C.

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

-

Reverse Transcription (cDNA Synthesis):

-

Quantify the isolated RNA using a spectrophotometer.

-

Use a reverse transcription kit to synthesize cDNA from 1-2 µg of total RNA according to the manufacturer's instructions. This typically involves a mix of reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

-

-

qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers for the gene of interest, and nuclease-free water.

-

Add the cDNA template to the master mix.

-

Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its study.

Signaling Pathways

Caption: Estrogen Receptor Signaling Pathway Modulation by this compound.

Caption: Induction of Apoptosis by this compound.

Experimental Workflow

Caption: Experimental Workflow for Gene Expression Analysis.

Conclusion

This compound significantly impacts the gene expression profiles of cancer cells, primarily through its interaction with the estrogen receptor. The modulation of genes involved in apoptosis, cell cycle regulation, and ER signaling pathways underlies its therapeutic efficacy. The data and protocols presented in this guide offer a foundational understanding for researchers investigating the molecular pharmacology of this important anticancer agent. Future studies employing high-throughput sequencing technologies will further delineate the complex network of genes and pathways regulated by this compound, paving the way for more effective and personalized cancer therapies.

References

- 1. The effect of toremifene on the expression of genes in a rat mammary adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis in toremifene-induced growth inhibition of human breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitotic activity, apoptosis and TRPM-2 mRNA expression in DMBA-induced rat mammary carcinoma treated with anti-estrogen toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Laboratory Synthesis of (Z)-4-Hydroxytoremifene: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of (Z)-4-hydroxytoremifene, a key active metabolite of the selective estrogen receptor modulator (SERM), toremifene (B109984). The synthesis is centered around a stereoselective McMurry cross-coupling reaction.

Introduction

4-Hydroxytoremifene is a crucial compound in the study of estrogen receptor modulation and the development of endocrine therapies. As a major active metabolite of toremifene, it exhibits a higher binding affinity for the estrogen receptor. The following protocol outlines a laboratory-scale synthesis of the biologically more active (Z)-isomer of this compound, primarily based on the McMurry reaction, a powerful method for the reductive coupling of ketones to form alkenes.

Synthesis Overview

The synthesis of (Z)-4-hydroxytoremifene is achieved through a McMurry cross-coupling reaction between two ketone precursors: (4-(2-(dimethylamino)ethoxy)phenyl)(4-hydroxyphenyl)methanone (1) and 1-(4-chlorophenyl)propan-1-one (2) . The reaction utilizes a low-valent titanium reagent, typically generated in situ from titanium(IV) chloride and a reducing agent such as zinc powder or lithium aluminum hydride.

Experimental Protocol

Materials and Reagents

-

(4-(2-(dimethylamino)ethoxy)phenyl)(4-hydroxyphenyl)methanone (1)

-

1-(4-chlorophenyl)propan-1-one (2)

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate (B1210297), triethylamine)

-

Solvents for crystallization

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Crystallization dishes

Procedure

Step 1: Preparation of the Low-Valent Titanium Reagent

-

Under an inert atmosphere (N₂ or Ar), add zinc powder to a flame-dried round-bottom flask containing anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add titanium(IV) chloride (TiCl₄) dropwise to the stirred suspension. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Cool the black slurry to room temperature.

Step 2: McMurry Cross-Coupling Reaction

-

In a separate flask, dissolve (4-(2-(dimethylamino)ethoxy)phenyl)(4-hydroxyphenyl)methanone (1) and 1-(4-chlorophenyl)propan-1-one (2) in anhydrous THF. A small amount of pyridine may be added.

-

Add the solution of the ketones dropwise to the prepared low-valent titanium slurry at room temperature over 30-60 minutes.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Stir the mixture for 30 minutes, then filter through a pad of Celite to remove the titanium salts.

-

Wash the filter cake with dichloromethane.

-

Combine the organic filtrates and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification of (Z)-4-Hydroxytoremifene

-

The crude product will be a mixture of (Z)- and (E)-isomers. The desired (Z)-isomer is typically less polar.

-

Perform flash column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of ethyl acetate in hexane with a small percentage of triethylamine (B128534) (e.g., 0.5-1%) to prevent the protonation of the amine.

-

Combine the fractions containing the pure (Z)-isomer, identified by TLC analysis against a reference standard if available.

-

Further purification can be achieved by crystallization from a suitable solvent system to obtain the final product as a solid.

Data Presentation

| Parameter | Value | Reference |

| Starting Material 1 | (4-(2-(dimethylamino)ethoxy)phenyl)(4-hydroxyphenyl)methanone | |

| Starting Material 2 | 1-(4-chlorophenyl)propan-1-one | |

| Key Reaction | McMurry Cross-Coupling | |

| Product | (Z)-4-Hydroxytoremifene | |

| Molecular Formula | C₂₆H₂₈ClNO₂ | [1] |

| Molecular Weight | 421.96 g/mol | [1] |

| Mass Spectrometry (m/z) | 422.4 [M+H]⁺ | [2][3] |

| Typical Yield | Not explicitly reported, optimization may be required. | |

| (Z)/(E) Isomer Ratio | Stereoselective for the (Z)-isomer, but ratio can vary. | |

| Purification Method | Flash Chromatography, Crystallization |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of (Z)-4-Hydroxytoremifene.

Signaling Pathway of this compound

This compound, as a selective estrogen receptor modulator (SERM), primarily targets the estrogen receptor (ER). Its mechanism of action involves competitive binding to the ER, leading to the modulation of estrogen-dependent gene expression.

Caption: Action of this compound on the Estrogen Receptor Pathway.

References

- 1. GSRS [precision.fda.gov]

- 2. Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Quantification of 4-Hydroxytoremifene in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Hydroxytoremifene in human plasma. This compound is a primary active metabolite of toremifene, a selective estrogen receptor modulator (SERM). The method utilizes protein precipitation for sample preparation and stable isotope-labeled this compound as an internal standard (IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Toremifene is a chlorinated triphenylethylene (B188826) derivative SERM used for the treatment of hormone receptor-positive breast cancer. Its pharmacological activity is largely attributed to its active metabolites, among which this compound is of significant interest due to its high affinity for the estrogen receptor. Accurate quantification of this compound in plasma is crucial for understanding its pharmacokinetic profile and its contribution to the overall therapeutic effect of toremifene. This document provides a detailed protocol for a validated LC-MS/MS method to measure this compound concentrations in human plasma, offering the high selectivity and sensitivity required for clinical research.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

This compound-d5 (Internal Standard, IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Microcentrifuge

-

Analytical balance

-

Pipettes and general laboratory glassware

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex to ensure complete dissolution.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30% to 90% B

-

2.5-3.5 min: 90% B

-

3.5-3.6 min: 90% to 30% B

-

3.6-5.0 min: 30% B

-

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Capillary Voltage: 3.0 kV

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 422.4 | 72.1 | 100 | 35 |

| This compound-d5 (IS) | 427.4 | 72.1 | 100 | 35 |

Data Presentation

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.

Table 2: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| This compound | 0.1 - 100 | Linear, 1/x² weighting | > 0.995 |

Table 3: Accuracy and Precision

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18, 3 days) | Inter-day Accuracy (%) (n=18, 3 days) |

| LLOQ | 0.1 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |

| Low QC | 0.3 | ≤ 8 | 92 - 108 | ≤ 10 | 90 - 110 |

| Mid QC | 10 | ≤ 5 | 95 - 105 | ≤ 8 | 92 - 108 |

| High QC | 80 | ≤ 5 | 95 - 105 | ≤ 8 | 92 - 108 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Visualization of Experimental Workflow and Method Validation

To aid in the understanding of the experimental process and the relationship between validation parameters, the following diagrams are provided.

Caption: Experimental workflow for the quantification of this compound in plasma.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The method has been successfully validated and is suitable for use in clinical and pharmacological studies involving toremifene.

Application Notes and Protocols for 4-Hydroxytoremifene in In Vitro Breast Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytoremifene is an active metabolite of toremifene (B109984), a selective estrogen receptor modulator (SERM). Toremifene and its metabolites are utilized in the treatment of estrogen receptor (ER)-positive breast cancer.[1] These compounds exert their effects by competitively binding to the estrogen receptor, thereby modulating the expression of estrogen-dependent genes.[2] Research indicates that at high concentrations, this compound can inhibit the proliferation of both ER-positive and ER-negative breast cancer cell lines.[3] The mechanisms of action include the induction of apoptosis and modulation of key signaling pathways.[2][4] These application notes provide a summary of the effects of this compound on breast cancer cell lines and detailed protocols for relevant in vitro assays.

Data Presentation

Table 1: Effects of Toremifene and its Metabolites on Breast Cancer Cell Line Proliferation

| Compound | Cell Line | ER Status | Concentration | Effect |

| Toremifene & Metabolites | MCF-7, ZR 75.1, T47D, 734B | Positive | 10⁻⁶ M | Inhibitory |

| (including this compound) | 10⁻⁷ M, 10⁻⁸ M | Stimulatory | ||

| MDA-MB-231, BT20 | Negative | 10⁻⁶ M | Inhibitory | |

| 10⁻⁷ M, 10⁻⁸ M | Stimulatory |

Data summarized from Coradini et al., 1991.

Table 2: Induction of Apoptosis by Toremifene in MCF-7 Cells

| Treatment | Duration | Observation |

| 7.5 µM Toremifene | 3 days | Approximately 60% of cells exhibited morphological characteristics of apoptosis. |

Signaling Pathways

The anti-cancer effects of this compound and its parent compound, toremifene, are mediated through various signaling pathways. In ER-positive cells, the primary mechanism is the antagonism of the estrogen receptor. However, in both ER-positive and ER-negative cells, toremifene has been shown to induce apoptosis through the modulation of apoptotic regulatory proteins and other signaling cascades.

References

- 1. rsc.org [rsc.org]

- 2. Toremifene exerts chemopreventive effects against breast cancer through MTHFD1L suppression and ROS-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of toremifene and its main metabolites on growth of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis in toremifene-induced growth inhibition of human breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing 4-Hydroxytoremifene Binding to Estrogen Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytoremifene (4-OHT), an active metabolite of the selective estrogen receptor modulator (SERM) toremifene, exerts its therapeutic effects through high-affinity binding to estrogen receptors (ERs), primarily ERα and ERβ.[1] Understanding the binding characteristics of 4-OHT to these receptors is fundamental for cancer research and the development of endocrine therapies. These application notes provide detailed protocols for key assays used to assess the binding of this compound to estrogen receptors, present quantitative data for comparative analysis, and illustrate the associated signaling pathways and experimental workflows.

Estrogen Receptor Signaling Pathway

Estrogen receptors are ligand-activated transcription factors that, upon binding to estrogens or SERMs like this compound, modulate the transcription of target genes.[2][3] This regulation occurs through genomic and non-genomic signaling pathways. The genomic pathway can be classical, where the ligand-ER complex binds directly to estrogen response elements (EREs) on DNA, or non-classical, involving interactions with other transcription factors.[4][5] Non-genomic pathways are initiated at the cell membrane and involve rapid activation of various kinase cascades.

Quantitative Binding Affinity Data

The binding affinity of this compound to estrogen receptors is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). Lower values indicate higher binding affinity.

| Compound | Receptor | Parameter | Value (nM) | Assay System |

| This compound | ERα | IC50 | ~10 - 20 | Competitive Binding Assay |

| This compound | ERβ | IC50 | ~10 - 20 | Competitive Binding Assay |

| This compound | ERRγ | Kd | 35 | Direct Binding Assay |

| This compound | ERRγ | Ki | 75 | Competitive Binding Assay |

| Estradiol (B170435) | ERα | Kd | ~0.1 - 1 | Saturation Binding Assay |

| Estradiol | ERβ | Kd | ~0.1 - 1 | Saturation Binding Assay |

| Tamoxifen | ERα | Ki | ~20 - 50 | Competitive Binding Assay |

| Tamoxifen | ERβ | Ki | ~20 - 50 | Competitive Binding Assay |

Note: The exact values can vary depending on the specific experimental conditions and assay system used.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the relative binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the estrogen receptor.

Materials:

-

Receptor Source: Rat uterine cytosol or purified recombinant human ERα or ERβ.

-

Radioligand: [³H]-17β-estradiol.

-

Competitor: this compound.

-

Assay Buffer: Tris-HCl buffer containing additives such as EDTA and dithiothreitol.

-

Separation Agent: Dextran-coated charcoal or hydroxylapatite.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Preparation of Receptor Cytosol: Homogenize uteri from ovariectomized rats in cold buffer and centrifuge to obtain the cytosol containing the estrogen receptors. Determine the protein concentration of the cytosol.

-

Assay Setup: Prepare a series of tubes containing a fixed concentration of the estrogen receptor and the radioligand ([³H]-estradiol).

-

Competition: Add increasing concentrations of unlabeled this compound to the tubes. Include control tubes for maximum binding (radioligand and receptor only) and non-specific binding (a large excess of unlabeled estradiol).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal.

-

Quantification: Transfer the supernatant containing the receptor-bound radioligand to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can be determined using the Cheng-Prusoff equation.

Cell-Based Estrogen Receptor Reporter Assay

This assay measures the functional consequence of ligand binding by quantifying the transcriptional activation of a reporter gene under the control of an estrogen-responsive promoter.

Materials:

-

Cell Line: A mammalian cell line engineered to express ERα or ERβ and contain a reporter construct (e.g., luciferase gene driven by an ERE).

-

Cell Culture Medium: Appropriate medium for the chosen cell line.

-

Test Compound: this compound.

-

Control Agonist: 17β-estradiol.

-

Luciferase Assay Reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the reporter cells in a multi-well plate at a predetermined density and allow them to attach.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (17β-estradiol) and a vehicle control. For antagonist mode, cells are co-treated with a fixed concentration of estradiol and varying concentrations of this compound.

-

Incubation: Incubate the plate for a sufficient period (e.g., 18-24 hours) to allow for gene expression.

-

Cell Lysis and Reporter Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. For agonist activity, calculate the EC50 (half-maximal effective concentration). For antagonist activity, calculate the IC50.

Surface Plasmon Resonance (SPR) Based Assay

SPR is a biophysical technique that allows for the real-time, label-free detection of binding interactions between a ligand and a receptor.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip.

-

Recombinant human ERα or ERβ.

-

This compound.

-

Running buffer.

Procedure:

-

Immobilization: Immobilize the estrogen receptor onto the surface of the sensor chip.

-

Binding Analysis: Inject different concentrations of this compound over the sensor surface. The binding of this compound to the immobilized ER causes a change in the refractive index at the surface, which is detected as a response in the sensorgram.

-

Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.

-

Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

The protocols and data presented provide a comprehensive framework for assessing the binding of this compound to estrogen receptors. The choice of assay depends on the specific research question, with competitive binding assays offering a direct measure of binding affinity, cell-based assays providing functional data on transcriptional activity, and biophysical methods like SPR yielding detailed kinetic information. A thorough understanding of these methodologies is crucial for the continued development and characterization of SERMs and other endocrine-targeting therapeutics.

References

Application of 4-Hydroxytoremifene in Animal Models of Breast Cancer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytoremifene is the primary active metabolite of toremifene (B109984), a selective estrogen receptor modulator (SERM) utilized in the treatment of estrogen receptor-positive (ER+) breast cancer. As a nonsteroidal antiestrogen (B12405530), its mechanism of action involves competitive binding to the estrogen receptor, thereby modulating the expression of estrogen-responsive genes. Preclinical evaluation in relevant animal models is a critical step in understanding its therapeutic potential and mechanism of action. These application notes provide a comprehensive overview of the use of this compound in established animal models of breast cancer, including detailed protocols and data presentation.

Mechanism of Action

This compound exerts its anticancer effects primarily through competitive antagonism of the estrogen receptor (ER). In ER+ breast cancer cells, estradiol (B170435) binding to ERα initiates a signaling cascade that promotes tumor growth. This compound competes with estradiol for the same binding site on ERα, leading to a conformational change in the receptor that inhibits the recruitment of co-activators and promotes the binding of co-repressors. This results in the downregulation of estrogen-dependent genes involved in cell proliferation and survival.

Furthermore, evidence suggests that toremifene and its metabolites can influence other signaling pathways. Studies have indicated that toremifene can inhibit the MAPK signaling pathway, which is also implicated in breast cancer cell growth and survival.

Data Presentation

In Vitro Proliferation of Breast Cancer Cell Lines

The following table summarizes the concentration-dependent effects of this compound on the proliferation of various human breast cancer cell lines.

| Cell Line | Receptor Status | This compound Concentration (M) | Effect on Proliferation | Reference |

| MCF-7 | ER+ | 10-6 | Inhibitory | |

| 10-7 | Stimulatory | |||

| 10-8 | Stimulatory | |||

| ZR 75.1 | ER+ | 10-6 | Inhibitory | |

| 10-7 | Stimulatory | |||

| 10-8 | Stimulatory | |||

| T47D | ER+ | 10-6 | Inhibitory | |

| 10-7 | Stimulatory | |||

| 10-8 | Stimulatory | |||

| 734B | ER+ | 10-6 | Inhibitory | |

| 10-7 | Stimulatory | |||

| 10-8 | Stimulatory | |||

| MDA-MB-231 | ER- | 10-6 | Inhibitory | |

| 10-7 | Stimulatory | |||

| 10-8 | Stimulatory | |||

| BT-20 | ER- | 10-6 | Inhibitory | |

| 10-7 | Stimulatory | |||

| 10-8 | Stimulatory |

Note: While the above data provides valuable in vitro insights, quantitative in vivo data specifically for this compound is limited in publicly available literature. The following sections on in vivo models are based on studies with the parent compound, toremifene, and established protocols for similar molecules.

Experimental Protocols

MCF-7 Xenograft Model in Immunocompromised Mice

This model is widely used to assess the efficacy of antiestrogen compounds on ER+ human breast cancer.

Materials:

-

MCF-7 human breast adenocarcinoma cell line

-

Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

-

Matrigel® Basement Membrane Matrix

-

17β-Estradiol pellets (e.g., 0.72 mg/pellet, 60-day release)

-

This compound

-

Vehicle for this compound (e.g., 10% ethanol (B145695) in sunflower oil)

-

Calipers

-

Sterile syringes and needles

Protocol:

-

Estradiol Supplementation: One week prior to cell inoculation, surgically implant a 17β-estradiol pellet subcutaneously in the dorsal neck region of each mouse to support the growth of the estrogen-dependent MCF-7 cells.

-

Cell Preparation: Culture MCF-7 cells in appropriate media. On the day of inoculation, harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1 x 107 cells/100 µL.

-

Tumor Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Treatment Initiation: When tumors reach a mean volume of 100-150 mm3, randomize the mice into treatment and control groups.

-

This compound Administration:

-

Prepare a stock solution of this compound. A suggested starting dose, based on protocols for similar compounds, is 50-80 mg/kg body weight.

-

Administer the prepared dose via intraperitoneal (IP) injection daily or as determined by preliminary studies.

-

The control group should receive an equivalent volume of the vehicle.

-

-

Endpoint Analysis: Continue treatment for a predetermined period (e.g., 4-6 weeks) or until tumors in the control group reach a specified size. Monitor animal health and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, gene expression).

DMBA-Induced Mammary Tumor Model in Rats

This model mimics the development of hormone-dependent mammary tumors and is useful for studying the preventative and therapeutic effects of hormonal agents.

Materials:

-

Female Sprague-Dawley rats, 50-55 days old

-

7,12-Dimethylbenz[a]anthracene (DMBA)

-

Corn oil

-

This compound

-

Vehicle for this compound

-

Calipers

Protocol:

-

Tumor Induction: Administer a single oral gavage of DMBA (e.g., 20 mg in 1 mL of corn oil) to each rat.

-

Tumor Development Monitoring: Palpate the mammary glands weekly to detect the appearance of tumors, starting 4 weeks after DMBA administration.

-

Treatment Initiation:

-

For prevention studies: Begin treatment with this compound and vehicle at a specified time point after DMBA administration (e.g., 1-2 weeks).

-

For therapeutic studies: Begin treatment once palpable tumors have developed and reached a measurable size.

-

-

This compound Administration: Administer this compound or vehicle daily via oral gavage or subcutaneous injection. Dosages from studies with the parent compound toremifene ranged from 200 to 800 µ g/day .

-

Data Collection: Record the incidence, number, and size of tumors for each rat throughout the study.